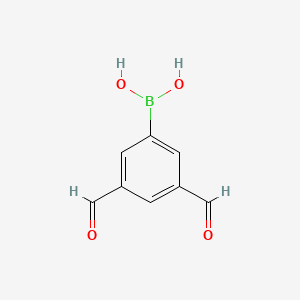

(3,5-diformylphenyl)boronic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3,5-diformylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFBPKDFVPXQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400454 | |

| Record name | 3,5-Diformylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-62-2 | |

| Record name | 3,5-Diformylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,5-diformylphenyl)boronic acid chemical properties

An In-depth Technical Guide to (3,5-diformylphenyl)boronic acid: Properties, Reactivity, and Applications

Introduction

This compound (DFPBA) is a trifunctional organic compound that has emerged as a highly versatile and powerful building block in the fields of materials science, supramolecular chemistry, and biotechnology. Its unique architecture, featuring a central phenyl ring functionalized with two reactive aldehyde groups and a boronic acid moiety at the meta-positions, provides a convergence of distinct chemical reactivities. This guide offers an in-depth exploration of the core chemical properties, reactivity, and key applications of DFPBA, providing researchers, scientists, and drug development professionals with the technical insights required to leverage this molecule's full potential.

The aldehyde groups serve as versatile handles for dynamic covalent chemistry, most notably through the formation of imines and oximes. Simultaneously, the boronic acid group offers its own rich chemistry, including the ability to form reversible covalent bonds with diols and to self-condense into boroxine rings. This confluence of functionalities allows for the rational design and synthesis of complex, functional materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), dynamic hydrogels, and chemical sensors. This document will delve into the causality behind experimental choices and provide self-validating, detailed protocols for its application.

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of DFPBA is critical for its effective handling, storage, and application in synthesis.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 480424-62-2 | [1] |

| Chemical Formula | C₈H₇BO₄ | [1] |

| Molecular Weight | 177.95 g/mol | Calculated |

| Appearance | White to off-white or yellowish powder | [2][3] |

| Melting Point | 255–259 °C (with decomposition) | [1] |

| Solubility | High solubility in ethers and ketones; moderate in chloroform; very low in hydrocarbons. | [4][5] |

| Stability | Prone to self-polymerization (anhydride formation) upon heating. Should be stored in a dry, cool environment away from oxidizing agents. | [6]* |

*Data inferred from analogous phenylboronic acid compounds.

Spectroscopic Profile

While a detailed spectroscopic analysis of DFPBA is not widely published, its expected spectral features can be reliably predicted based on its functional groups and by drawing parallels with well-characterized analogs like 3,5-difluorophenylboronic acid.[7][8]

-

¹H NMR (in DMSO-d₆): The spectrum would be expected to show a singlet for the aldehydic protons (-CHO) around 9.9-10.1 ppm. The aromatic protons would appear as distinct signals in the 8.0-8.5 ppm region. A broad singlet corresponding to the boronic acid hydroxyl protons (-B(OH)₂) would likely be observed, with its chemical shift being concentration and temperature-dependent.

-

¹³C NMR (in DMSO-d₆): The carbonyl carbons of the aldehyde groups would be prominent around 190-195 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation.

-

FT-IR (ATR): Key vibrational bands would include a strong C=O stretching band for the aldehyde groups around 1700-1720 cm⁻¹. A broad O-H stretching band from the boronic acid and any adsorbed water would be visible from 3200-3500 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=C stretching within the aromatic ring would be seen in the 1400-1600 cm⁻¹ region. The B-O stretching vibration is expected around 1350 cm⁻¹.

Core Reactivity and Mechanistic Pathways

The utility of DFPBA stems from the orthogonal yet cooperative reactivity of its aldehyde and boronic acid functionalities.

Aldehyde Group Reactivity: Dynamic Covalent Chemistry

The two aldehyde groups are prime sites for nucleophilic attack, enabling the formation of dynamic covalent bonds. The most common reaction is condensation with primary amines to form Schiff bases (imines), a cornerstone of COF synthesis. This reaction is reversible, which allows for "error-checking" and self-healing during the formation of crystalline frameworks.[9]

Boronic Acid Group Reactivity: Boroxine and Boronic Ester Formation

The boronic acid moiety possesses two primary modes of reactivity:

-

Self-Condensation to Boroxines: Under dehydrating conditions, three boronic acid molecules can condense to form a stable, six-membered boroxine ring, releasing three molecules of water. This is a key linkage for forming certain classes of COFs.[9][10]

-

Boronic Ester Formation with Diols: Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic esters.[11] This interaction is highly pH-dependent; the ester is more stable at basic pH where the boron atom is trigonal planar and becomes more Lewis acidic. This reversible binding is the foundation for saccharide sensors and dynamic hydrogels for cell manipulation.[1][12]

Caption: Core reaction pathways of DFPBA's functional groups.

Applications and Experimental Protocols

Application 1: Synthesis of Covalent Organic Frameworks (COFs)

DFPBA is an exemplary building block for COFs, where its rigid structure and defined reaction vectors enable the construction of porous, crystalline materials.[13][14] The dual aldehyde functionality allows it to act as a linear linker, while the boronic acid group can be used for post-synthetic modification or to anchor other species.

Protocol: Synthesis of a 2D Imine-Linked COF

This protocol describes the synthesis of a 2D COF using DFPBA and a trigonal amine, 1,3,5-tris(4-aminophenyl)benzene (TAPB), adapted from established methods.[15] The reversibility of imine formation under acidic catalysis allows the crystalline framework to form.

Materials:

-

This compound (DFPBA)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,4-Dioxane

-

Mesitylene

-

Aqueous Acetic Acid (6M)

-

Pyrex tube (heavy-walled)

-

Acetone, Anhydrous

-

Tetrahydrofuran (THF), Anhydrous

Procedure:

-

Monomer Preparation: In a Pyrex tube, combine DFPBA (0.15 mmol) and TAPB (0.10 mmol).

-

Solvent Addition: Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).

-

Catalyst Addition: Add aqueous acetic acid (6M, 0.2 mL) to catalyze the imine condensation.

-

Homogenization: Sonicate the mixture for 15 minutes to ensure a uniform suspension.

-

Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

-

Sealing and Reaction: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven pre-heated to 120 °C and maintain for 72 hours.

-

Isolation and Washing: After cooling to room temperature, open the tube and collect the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.

-

Drying: Dry the purified COF powder under vacuum at 80 °C overnight to yield the final product.

Caption: Step-by-step workflow for imine-linked COF synthesis.

Application 2: Dynamic Hydrogels for Cell Capture and Release

The pH-sensitive equilibrium of the boronic acid-diol interaction can be harnessed to create "smart" hydrogels for biomedical applications.[1] At physiological pH (~7.4), the equilibrium favors dissociation. At a slightly acidic pH (~6.8), the boronic acid becomes more receptive to diol binding, allowing it to form crosslinks with glycoproteins on cell surfaces, leading to cell capture. The process can be reversed by raising the pH or by introducing a competitive binding agent like glucose.[1]

Protocol: Formation of a DFPBA-based Hydrogel for Cell Capture

This protocol outlines the preparation of a dynamic covalent hydrogel based on DFPBA and a diol-containing polymer like polyvinyl alcohol (PVA).

Materials:

-

This compound (DFPBA)

-

Polyvinyl alcohol (PVA, 87-89% hydrolyzed)

-

Phosphate-buffered saline (PBS) at pH 6.8 and pH 7.8

-

Glucose solution (1 M)

-

Cell culture (e.g., HeLa cells)

Procedure:

-

Polymer Solution: Prepare a 5% (w/v) solution of PVA in pH 6.8 PBS by heating to 90 °C with stirring until fully dissolved. Cool to room temperature.

-

DFPBA Solution: Prepare a 50 mM solution of DFPBA in the same pH 6.8 PBS.

-

Hydrogel Formation: Mix the PVA solution and DFPBA solution in a 1:1 volume ratio. Gelation should occur within minutes at room temperature as boronic ester crosslinks form.

-

Cell Capture: Add a suspension of cells (e.g., 1x10⁶ cells/mL) in pH 6.8 PBS onto the surface of the pre-formed hydrogel. Incubate for 30-60 minutes to allow for binding between the hydrogel's boronic acids and cell surface saccharides.

-

Washing: Gently wash the hydrogel with fresh pH 6.8 PBS to remove non-adherent cells.

-

Cell Release (Method A - pH Shift): Immerse the hydrogel in pH 7.8 PBS. The shift to a more basic environment will disrupt the boronic ester bonds, releasing the captured cells into the supernatant over 30-60 minutes.

-

Cell Release (Method B - Competitive Binding): Immerse the hydrogel in pH 6.8 PBS containing 70 mM glucose. The excess glucose will competitively bind to the boronic acid sites, displacing the cells and releasing them from the surface.[1]

Caption: Logical diagram of pH- and glucose-triggered cell capture and release.

Application 3: MOFs for Fluorescent Chemical Sensing

By incorporating DFPBA or its derivatives into the structure of a Metal-Organic Framework (MOF), it is possible to create highly sensitive and selective chemical sensors. The boronic acid can act as a recognition site for analytes containing diol groups, such as catechols or certain biomolecules like gallic acid.[16] Binding of the analyte can modulate the fluorescence properties of the MOF, providing a detectable signal.

Protocol: Synthesis of a Terbium-DFPBA MOF for Gallic Acid Detection

This protocol is based on the synthesis of a boronic acid-functionalized terbium MOF for the fluorescent detection of gallic acid (GA).[16] Here, a dicarboxylate version of DFPBA (3,5-dicarboxyphenylboronic acid, BBDC) is used, but the principle remains identical.

Materials:

-

3,5-dicarboxyphenylboronic acid (BBDC)

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Tris-HCl buffer (40 mM, pH 6.2)

-

Gallic acid (GA) stock solution

Procedure:

-

MOF Synthesis: Dissolve BBDC (0.1 mmol) and TbCl₃·6H₂O (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL) in a Teflon-lined autoclave.

-

Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

-

Isolation: After cooling, collect the crystalline product by centrifugation, wash thoroughly with DMF and ethanol to remove unreacted precursors, and dry under vacuum.

-

Sensor Preparation: Disperse the synthesized Tb-MOF powder in 40 mM Tris-HCl buffer (pH 6.2) to create a stable suspension (e.g., 0.1 mg/mL).

-

Fluorescence Measurement:

-

Transfer the MOF suspension to a quartz cuvette.

-

Measure the baseline fluorescence emission spectrum (e.g., at 546 nm) using an excitation wavelength of 280 nm.

-

Add aliquots of the gallic acid solution to the cuvette, incubate for ~25 minutes, and record the fluorescence spectrum after each addition.

-

-

Data Analysis: Observe the quenching (decrease) of the Tb³⁺ green fluorescence as a function of gallic acid concentration. The binding of GA's phenolic hydroxyl groups to the MOF's boronic acid sites causes this change. Plot the fluorescence intensity versus GA concentration to generate a calibration curve.

Conclusion and Future Outlook

This compound is a testament to the power of multifunctional design in molecular engineering. Its capacity for orthogonal reactivity makes it an invaluable component in the construction of advanced materials. The applications in COFs, smart hydrogels, and sensors highlighted in this guide represent only a fraction of its potential. Future research is poised to explore its role in creating more complex, hierarchical structures, multi-drug delivery systems, and integrated diagnostic and therapeutic platforms. As synthetic methodologies become more sophisticated, the strategic deployment of DFPBA will undoubtedly continue to drive innovation across the scientific disciplines.

References

- 1. ossila.com [ossila.com]

- 2. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations (2014) | Mehmet Karabacak | 49 Citations [scispace.com]

- 8. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 13. cris.biu.ac.il [cris.biu.ac.il]

- 14. scispace.com [scispace.com]

- 15. rsc.org [rsc.org]

- 16. A boronic acid functionalized terbium metal-organic framework for fluorescence detection and adsorption of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of (3,5-diformylphenyl)boronic Acid: A Versatile Linker for Advanced Materials

Abstract

(3,5-diformylphenyl)boronic acid (DFPBA) is a pivotal organic building block, distinguished by its unique trifunctional nature. Possessing two aldehyde groups and one boronic acid moiety on a meta-substituted benzene ring, DFPBA serves as a highly versatile linker in the bottom-up synthesis of advanced functional materials.[1] Its pre-defined geometry and reactive sites are instrumental in the construction of crystalline, porous Covalent Organic Frameworks (COFs), dynamic covalent hydrogels, and self-healing polymers.[1][2][3] This guide provides a comprehensive overview of a field-proven synthetic protocol, purification techniques, and in-depth characterization methodologies for DFPBA, designed for researchers and professionals in materials science and drug development.

Introduction: The Strategic Importance of DFPBA

The rational design of porous materials with tunable properties is a cornerstone of modern chemistry. Covalent Organic Frameworks (COFs), a class of crystalline porous polymers, are constructed from molecular building units connected by strong covalent bonds, offering exceptional control over pore size, geometry, and chemical functionality.[2][3] Boronic acids were among the first monomers used to successfully synthesize COFs, forming robust boroxine or boronate ester linkages through reversible condensation reactions.[3][4][5]

This compound (CAS Number: 480424-62-2) has emerged as a particularly valuable linker.[1] The two aldehyde groups provide reactive sites for forming imine, β-ketoenamine, or other covalent bonds, while the boronic acid group can self-condense to form boroxine rings or react with diols to create boronic esters.[2][4] This trifunctionality allows for the creation of intricate and stable 2D or 3D frameworks. Beyond COFs, DFPBA is utilized in dynamic materials, such as self-healing polymers where its boroxine and imine bonds confer reversibility, and in smart hydrogels for triggered cell capture and release by forming reversible boronic esters with carbohydrates on cell surfaces.[1]

Synthesis of this compound

The synthesis of DFPBA is most effectively achieved from a commercially available precursor, 3,5-dibromobenzaldehyde, via a lithium-halogen exchange followed by borylation and subsequent hydrolysis. This method offers high yields and a relatively clean reaction profile.

Overall Reaction Scheme

The synthetic pathway involves the selective replacement of one bromine atom with a boronic acid group.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

-

3,5-Dibromobenzaldehyde (CAS: 56990-02-4)[6]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A two-necked round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. 3,5-dibromobenzaldehyde (1.0 eq) is added to the flask, followed by anhydrous THF to dissolve it.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the highly exothermic reaction of n-BuLi and to prevent side reactions, such as the attack of the organolithium on the aldehyde group.

-

n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture. Causality: The aryllithium intermediate is a potent nucleophile that attacks the electrophilic boron atom of the borate ester. The mixture is stirred at -78 °C for another hour and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis (Work-up): The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl. Causality: The acidic work-up hydrolyzes the boronate ester intermediate to the desired boronic acid and neutralizes any remaining organolithium reagent.

-

Extraction: The mixture is transferred to a separatory funnel. Diethyl ether is added, the layers are separated, and the aqueous layer is extracted two more times with diethyl ether.[7]

-

Washing & Drying: The combined organic extracts are washed sequentially with water and then brine.[7] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization, typically from a water/methanol or hexane/ethyl acetate mixture, to yield this compound as a white or off-white solid.[7]

Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized DFPBA. The following workflow and data provide a self-validating system for the protocol described.

Characterization Workflow

Caption: Standard workflow for the purification and characterization of DFPBA.

Expected Analytical Data

| Property | Expected Value | Rationale/Comments |

| Chemical Formula | C₈H₇BO₄ | As determined by its molecular structure.[1] |

| Molecular Weight | 177.95 g/mol | Calculated from the chemical formula. |

| Appearance | White to off-white powder/crystalline solid | Typical for purified organic acids. |

| Melting Point | >250 °C (decomposes) | High melting point is expected due to intermolecular hydrogen bonding. |

Spectroscopic Characterization

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

-

δ ~10.1 ppm (s, 2H): Aldehyde protons (-CHO). The singlet indicates chemical equivalence.

-

δ ~8.5 ppm (s, 2H): Broad singlet corresponding to the boronic acid hydroxyl protons (-B(OH)₂). This peak is exchangeable with D₂O.

-

δ ~8.3 ppm (s, 2H): Aromatic protons at positions 2 and 6.

-

δ ~8.2 ppm (s, 1H): Aromatic proton at position 4.

Insight: The spectrum is expected to be simple due to the high symmetry of the molecule. The chemical shifts are downfield due to the electron-withdrawing effects of the two aldehyde groups.

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz):

-

δ ~192 ppm: Aldehyde carbonyl carbon (-CHO).

-

δ ~138 ppm: Aromatic carbon at position 5.

-

δ ~135 ppm: Aromatic carbons at positions 2 and 6.

-

δ ~133 ppm (broad): Aromatic ipso-carbon attached to the boron atom (C1). The signal is often broad due to quadrupolar relaxation of the boron nucleus.

-

δ ~129 ppm: Aromatic carbon at position 4.

FT-IR Spectroscopy (KBr Pellet, cm⁻¹):

-

3400-3200 (broad): O-H stretching of the boronic acid group, indicating hydrogen bonding.

-

~1700 (strong, sharp): C=O stretching of the aldehyde groups.

-

~1600, 1450: C=C stretching vibrations of the aromatic ring.

-

~1350: B-O stretching vibration.

Mass Spectrometry (ESI-MS):

-

[M-H]⁻: Expected at m/z ≈ 177. This corresponds to the deprotonated molecule.

-

[M+Na]⁺: Expected at m/z ≈ 201.

¹¹B NMR Spectroscopy:

-

δ ~28-30 ppm: A single, broad peak characteristic of a trigonal planar boronic acid. This advanced technique unequivocally confirms the boron chemical environment.[8]

Applications in Advanced Materials

The validated, high-purity this compound is a prime candidate for constructing sophisticated molecular architectures.

-

Covalent Organic Frameworks (COFs): DFPBA can be co-condensed with planar amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form highly crystalline, porous imine-linked COFs. The boronic acid groups can then be used for post-synthetic modification or to form intermolecular boroxine networks that enhance the framework's stability.

-

Self-Healing Materials: When incorporated into polymers, the dynamic covalent bonds formed by DFPBA (e.g., imines, boronic esters) can break and reform, allowing the material to autonomously repair damage at room temperature.[1]

-

Biomedical Applications: DFPBA has been used to create dynamic hydrogels for cell capture and release. The boronic acid moiety reversibly binds to diols present in carbohydrates on cell surfaces in a pH-dependent manner, allowing for controlled cell adhesion and detachment.[1]

Safety and Handling

-

Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel. Anhydrous solvents are required.

-

This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

References

- 1. ossila.com [ossila.com]

- 2. d-nb.info [d-nb.info]

- 3. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (3,5-diformylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for (3,5-diformylphenyl)boronic acid. As a compound of significant interest in the development of covalent organic frameworks (COFs), self-healing materials, and drug delivery systems, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is structured to offer not just data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation, ensuring a robust and reliable characterization.

Introduction: The Importance of Spectroscopic Characterization

This compound is a bifunctional organic molecule featuring two aldehyde groups and a boronic acid moiety on a benzene ring. This unique combination of reactive sites makes it a versatile building block in supramolecular chemistry and materials science. Accurate spectroscopic characterization is the bedrock of its application, confirming its chemical identity, purity, and structural integrity. This guide will delve into the key spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic signature. The presence of aromatic protons, aldehyde protons, the boronic acid group, and a substituted benzene ring gives rise to characteristic signals in various spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde protons, and the hydroxyl protons of the boronic acid group. The chemical shifts can be influenced by the solvent used.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet | 2H |

| Aromatic (H2, H6) | 8.2 - 8.5 | Singlet or Doublet | 2H |

| Aromatic (H4) | 8.0 - 8.3 | Singlet or Triplet | 1H |

| Boronic acid (-B(OH)₂) | 8.0 - 9.0 (broad) | Singlet (broad) | 2H |

Expertise & Experience: The aldehyde protons are significantly deshielded due to the electron-withdrawing nature of the carbonyl group and are found at a characteristically high chemical shift. The aromatic protons will appear as distinct signals due to their different chemical environments. The boronic acid protons often appear as a broad singlet and may exchange with residual water in the solvent, which can affect their appearance and integration. The exact chemical shifts and multiplicities of the aromatic protons can vary depending on the solvent and the potential for intermolecular interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 190 - 195 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-B) | 130 - 135 (often broad or unobserved) |

| Aromatic (C-H) | 125 - 135 |

Trustworthiness: A key feature to note is the carbon attached to the boron atom (ipso-carbon). Due to quadrupolar relaxation of the boron nucleus, this carbon signal is often broadened and may even be unobservable in the spectrum. The presence of the aldehyde and other aromatic carbon signals in their expected regions provides strong evidence for the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and B-O bonds.

Table 3: Expected FT-IR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2700 - 2900 | Medium, often two bands |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1580 - 1620 | Medium |

| B-O stretch | 1330 - 1380 | Strong |

Authoritative Grounding: The broad O-H stretching band is a hallmark of the hydrogen-bonded boronic acid group. The strong carbonyl absorption confirms the presence of the aldehyde functionalities. The B-O stretching vibration is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Molecular Ion: For this compound (C₈H₇BO₄), the expected exact mass is approximately 178.038 g/mol .

Expertise & Experience: A common phenomenon observed in the mass spectrometry of boronic acids is the formation of cyclic anhydrides, known as boroxines, particularly under thermal conditions in the gas phase. This can lead to the observation of ions corresponding to the trimeric boroxine, which will have a significantly higher mass-to-charge ratio than the monomer. Electrospray ionization (ESI) is often a preferred method for analyzing boronic acids as it is a softer ionization technique that can minimize fragmentation and the formation of boroxines.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-transform infrared spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS).

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Optimize source parameters to achieve good signal intensity and minimize in-source fragmentation.

-

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its successful application in various fields of chemical and materials science. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this versatile building block, ensuring the reliability and reproducibility of their work. This guide provides a foundational understanding of the expected spectroscopic data and the rationale behind its interpretation, empowering scientists to effectively utilize this important compound in their research endeavors.

An In-depth Technical Guide to (3,5-diformylphenyl)boronic acid (CAS: 480424-62-2): A Versatile Linker for Advanced Materials

This guide provides an in-depth technical overview of (3,5-diformylphenyl)boronic acid (DFPBA), a trifunctional organic linker that has garnered significant interest in materials science and medicinal chemistry. We will explore its synthesis, characterization, and key applications, with a particular focus on its role in the construction of Covalent Organic Frameworks (COFs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DFPBA in their work.

Introduction: The Architectural Advantage of a Trifunctional Linker

This compound, with the chemical formula C₈H₇BO₄, is a unique building block possessing two aldehyde functional groups and one boronic acid moiety arranged in a meta-substitution pattern on a benzene ring.[1] This specific arrangement of reactive sites makes DFPBA a highly valuable component in the bottom-up synthesis of complex macromolecular structures.

The boronic acid group is well-known for its ability to undergo reversible condensation reactions with diols to form boronate esters. This dynamic covalent chemistry is a cornerstone of COF synthesis, allowing for the formation of crystalline, porous materials through error-checking and self-healing processes.[2][3] The two aldehyde groups provide additional reactive handles for forming imine or oxime linkages, enabling the creation of diverse and functional materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 480424-62-2 | [1] |

| Molecular Formula | C₈H₇BO₄ | |

| Molecular Weight | 177.95 g/mol | |

| Appearance | Solid | |

| Melting Point | 255-259 °C (decomposes) |

Synthesis and Characterization: A Protocol for Purity and Confirmation

The synthesis of DFPBA is not yet widely reported in detailed, step-by-step protocols in the primary literature. However, a reliable synthetic route can be adapted from established methods for preparing substituted phenylboronic acids. The following protocol is based on the well-understood principles of lithium-halogen exchange followed by borylation. This approach starts from a readily available precursor, 3,5-dibromobenzaldehyde, which is first protected, then undergoes monolithiation and borylation, followed by deprotection and formylation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 3,5-dibromobenzaldehyde. The aldehyde groups would first be protected, for instance as acetals, to prevent them from reacting with the organolithium intermediate. This would be followed by a selective monolithium-halogen exchange at one of the bromine positions, reaction with a borate ester (like trimethyl borate), and subsequent acidic workup to yield the boronic acid. The second aldehyde group can then be introduced by formylation of the remaining bromo-position via a second lithium-halogen exchange and reaction with a formylating agent like N,N-dimethylformamide (DMF), followed by deprotection of the acetal.

A more direct, albeit potentially lower-yielding, approach involves the reaction of 3,5-dibromobenzaldehyde with n-butyllithium at low temperature, followed by quenching with a borate ester. This would be followed by a second lithium-halogen exchange and formylation. The challenge in this route lies in achieving selective monolithiation.

Characterization of this compound

Confirmation of the successful synthesis and purity of DFPBA is crucial. The following characterization techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde protons (around 10 ppm), the aromatic protons, and the hydroxyl protons of the boronic acid group (which may be broad and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde groups (typically in the 190-200 ppm region), the aromatic carbons, and the carbon atom attached to the boron, which will show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3200-3500 cm⁻¹), the C=O stretching of the aldehyde groups (around 1700 cm⁻¹), and B-O stretching vibrations (around 1350 cm⁻¹).[4][5]

Core Application: A Building Block for Covalent Organic Frameworks (COFs)

The primary and most impactful application of DFPBA is as a linker in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them promising materials for gas storage, catalysis, and optoelectronics.[3]

The Rationale Behind DFPBA in COF Synthesis

The trifunctional nature of DFPBA allows for the construction of complex and highly ordered COF structures. The boronic acid group can react with polyol linkers (e.g., those containing catechol or other 1,2- or 1,3-diol moieties) to form boronate ester linkages. The reversible nature of this bond formation is key to the "error-checking" mechanism that allows for the formation of a crystalline, rather than amorphous, material.

Simultaneously, the two aldehyde groups can react with amine-containing linkers to form imine bonds. This dual reactivity enables the synthesis of COFs with mixed linkages or allows for post-synthetic modification of the framework.

Caption: Conceptual workflow of COF synthesis using DFPBA.

Experimental Protocol: Solvothermal Synthesis of a DFPBA-based COF

The solvothermal method is a common and effective technique for synthesizing crystalline COFs.[1] The following is a representative protocol for the synthesis of a COF using DFPBA and a tetra-amine linker like pyrene-1,3,6,8-tetramine.

Materials:

-

This compound (DFPBA)

-

Pyrene-1,3,6,8-tetramine

-

Mesitylene (solvent)

-

1,4-Dioxane (solvent)

-

Acetic Acid (catalyst)

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add this compound and pyrene-1,3,6,8-tetramine in a stoichiometric ratio (e.g., 2:1 molar ratio of DFPBA to the tetra-amine to react all amine groups).

-

Add a mixture of mesitylene and 1,4-dioxane (e.g., in a 1:1 v/v ratio) to dissolve the monomers.

-

Add a catalytic amount of aqueous acetic acid (e.g., 6 M).

-

The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

-

After cooling to room temperature, a solid precipitate, the COF, should have formed.

-

Collect the solid by filtration, and wash it extensively with an appropriate solvent (e.g., acetone or anhydrous THF) to remove any unreacted monomers and catalyst.

-

Dry the resulting COF powder under vacuum.

Caption: Step-by-step workflow for the solvothermal synthesis of a DFPBA-based COF.

Characterization of the Resulting COF

The successful synthesis of a crystalline and porous COF must be confirmed through various analytical techniques:

-

Powder X-Ray Diffraction (PXRD): PXRD is the primary method to confirm the crystallinity of the COF. A successful synthesis will yield a diffraction pattern with distinct peaks, which can be compared to a simulated pattern based on the expected crystal structure.[6]

-

Brunauer-Emmett-Teller (BET) Analysis: The porosity and surface area of the COF are determined by nitrogen gas adsorption-desorption measurements at 77 K. A high surface area is indicative of a porous framework.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the formation of the desired linkages (e.g., imine C=N stretching) and the consumption of the starting materials (disappearance of N-H stretching from the amine and C=O stretching from the aldehyde).

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF.

Broader Applications and Future Outlook

Beyond COFs, the unique reactivity of DFPBA lends itself to other areas of materials science and medicinal chemistry.

-

Self-Healing Materials: The dynamic and reversible nature of boronate ester and oxime bonds formed from DFPBA can be exploited to create self-healing polymers.[1] These materials can repair themselves after damage, extending their lifespan and improving their reliability.

-

Drug Delivery and Bioconjugation: The ability of the boronic acid moiety to bind with diols, which are present in many biological molecules like sugars, makes DFPBA an attractive candidate for targeted drug delivery systems and bioconjugation.[1]

-

Cell Capture and Release: Hydrogels functionalized with DFPBA can be used for the pH-triggered capture and release of cells.[1] The boronic acid can form boronate esters with carbohydrates on the cell surface at a specific pH, and a change in pH can reverse this binding, allowing for cell release.

The trifunctional nature of this compound provides a versatile platform for the rational design and synthesis of advanced materials with tailored properties. Its central role in the construction of crystalline, porous COFs has already demonstrated its immense potential. As research in this area continues, we can expect to see even more innovative applications of this remarkable molecule in fields ranging from energy storage and catalysis to biomedicine.

Safety Information

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Boronic acids, in general, are known to be skin and eye irritants. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. Covalent Organic Frameworks: Synthesis and Applications [article.sapub.org]

- 3. d-nb.info [d-nb.info]

- 4. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]

The Versatility of (3,5-diformylphenyl)boronic Acid in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3,5-diformylphenyl)boronic acid (DFPBA) has emerged as a uniquely versatile building block in the realm of materials science. Its trifunctional nature, featuring two aldehyde groups and one boronic acid moiety on a central phenyl ring, offers a powerful platform for the rational design and synthesis of sophisticated porous materials with tailored properties. This technical guide delves into the core applications of DFPBA, providing in-depth insights into its role in the construction of Covalent Organic Frameworks (COFs), Porous Organic Cages (POCs), and its utility in the development of advanced sensing technologies. We will explore the causality behind experimental choices, present detailed protocols, and showcase the exceptional performance of DFPBA-derived materials.

Physicochemical Properties of this compound: The Foundation of its Utility

Before delving into its applications, it is crucial to understand the intrinsic properties of DFPBA that make it a valuable precursor in materials synthesis.

| Property | Value | Source |

| Chemical Formula | C₈H₇BO₄ | [1] |

| Molecular Weight | 177.95 g/mol | |

| Appearance | Solid | |

| Melting Point | 255-259 °C (decomposes) | |

| Functional Groups | Aldehyde, Boronic Acid | [1] |

| CAS Number | 480424-62-2 | [1] |

The presence of both aldehyde and boronic acid functionalities allows for orthogonal reactions, enabling the formation of complex, well-defined architectures through dynamic covalent chemistry.[1] The aldehyde groups readily participate in imine condensation reactions with amines, while the boronic acid group can form boroxine or boronate ester linkages. This dual reactivity is the cornerstone of its application in diverse material platforms.

Covalent Organic Frameworks (COFs): Engineering Porosity and Functionality with DFPBA

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas.[2][3][4][5] The use of boronic acid-containing building blocks was fundamental to the inception of COF chemistry.[4][5] DFPBA, with its unique combination of functionalities, allows for the construction of COFs with dual linkages, leading to enhanced stability and functionality.

Synthesis of Imine- and Boroxine-Linked COFs

A key application of DFPBA in COFs involves its condensation with multitopic amines to form frameworks with both imine and boroxine linkages. The imine bonds provide a robust and stable connection, while the boroxine linkages, formed by the self-condensation of boronic acid groups, contribute to the framework's crystallinity and porosity.[2]

Experimental Protocol: Synthesis of a DFPBA-based COF

This protocol provides a general procedure for the synthesis of a two-dimensional COF from this compound and a C₃-symmetric triamine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:

-

This compound (DFPBA)

-

1,3,5-tris(4-aminophenyl)benzene (TAPB)

-

Mesitylene

-

Dioxane

-

6M Acetic Acid (aqueous)

-

Acetone

-

Tetrahydrofuran (THF)

Procedure:

-

In a Pyrex tube, add this compound (0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.1 mmol).

-

Add a solvent mixture of mesitylene (0.5 mL) and dioxane (0.5 mL).

-

Add aqueous acetic acid (6M, 0.1 mL) as a catalyst.

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal it with a flame.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the precipitate with anhydrous acetone and anhydrous THF to remove any unreacted monomers and oligomers.

-

Dry the product under vacuum at 80 °C overnight to obtain the COF as a powder.

Characterization:

The resulting COF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the formation of imine and boroxine linkages, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and pore size.

Diagram: Synthesis of a DFPBA-based COF

Caption: Schematic workflow for the synthesis of a DFPBA-based COF.

Applications of DFPBA-based COFs

The unique structural features of DFPBA-derived COFs translate into a range of promising applications:

-

Self-Healing Materials: The dynamic and reversible nature of both imine and boroxine bonds can impart self-healing properties to polymeric materials. For instance, a polymer derived from DFPBA demonstrated high stretchability and self-healing within 20 minutes at room temperature.[1]

-

Drug Delivery and Cell Capture: The boronic acid moieties on the pore walls of the COF can form boronic esters with diol-containing molecules, such as carbohydrates present on cell surfaces. This interaction can be exploited for targeted cell capture and release by altering the pH.[1] At a pH of 6.8, efficient cell capture occurs, while a shift to pH 7.8 with the addition of glucose can trigger cell detachment.[1]

Porous Organic Cages (POCs): Discrete Molecular Architectures

Porous Organic Cages are discrete, soluble molecules with an intrinsic cavity.[6][7] Their synthesis often relies on dynamic covalent chemistry to achieve high yields of well-defined cage structures.[6][8][9] The trifunctionality of DFPBA makes it an excellent candidate for the construction of POCs through condensation reactions with complementary building blocks.

Synthesis of Imine-Linked Porous Organic Cages

By reacting DFPBA with diamine linkers of appropriate geometry, it is possible to form discrete, cage-like molecules through imine bond formation. The boronic acid groups can then be utilized for post-synthetic modification or to direct the packing of the cages in the solid state.

Diagram: General Synthesis of a DFPBA-based POC

Caption: General synthetic route to a DFPBA-based Porous Organic Cage.

The choice of the diamine linker is critical in determining the size, shape, and porosity of the resulting cage. The reversible nature of the imine condensation allows for "error-correction" during the synthesis, leading to the thermodynamically favored cage product.[10]

Fluorescent Sensors: Leveraging the Lewis Acidity of the Boronic Acid Moiety

The boronic acid group in DFPBA is a Lewis acid that can reversibly bind with Lewis bases, most notably diols.[11][12] This interaction can be harnessed to develop fluorescent sensors for a variety of analytes. The binding event can modulate the electronic properties of a fluorophore integrated into the sensor molecule, leading to a detectable change in fluorescence intensity or wavelength.[11][12][13][14]

Design Principles of DFPBA-based Fluorescent Sensors

A typical design for a DFPBA-based fluorescent sensor involves covalently linking the DFPBA unit to a fluorescent molecule (fluorophore). The aldehyde groups of DFPBA can be used for this conjugation, for example, through reaction with an amine-functionalized fluorophore.

The sensing mechanism relies on the interaction of the boronic acid with the target analyte. For instance, in the presence of a diol-containing molecule like glucose, the boronic acid forms a cyclic boronate ester. This can alter the photophysical properties of the attached fluorophore through mechanisms such as:

-

Photoinduced Electron Transfer (PET): The binding of the analyte can inhibit or enhance PET between the boronic acid moiety and the fluorophore, "switching" the fluorescence on or off.

-

Intramolecular Charge Transfer (ICT): The formation of the boronate ester can change the electron-donating or -withdrawing nature of the boronic acid group, affecting the ICT character of the fluorophore and causing a shift in the emission wavelength.

Diagram: Sensing Mechanism of a DFPBA-based Fluorescent Sensor

Caption: General sensing mechanism of a DFPBA-based fluorescent sensor.

The versatility of DFPBA allows for the development of sensors for a wide range of biologically and environmentally important analytes, including carbohydrates, catechols, and metal ions.

Future Perspectives and Conclusion

This compound stands out as a powerful and versatile building block in materials science. Its trifunctional nature enables the construction of complex and highly functional materials, from crystalline and porous COFs to discrete and soluble POCs. The inherent reactivity of its aldehyde and boronic acid groups provides a rich platform for creating materials with applications in self-healing, drug delivery, catalysis, and sensing.

Future research will likely focus on the development of new DFPBA-derived materials with even more complex architectures and tailored functionalities. The exploration of multicomponent reactions involving DFPBA and other functionalized monomers could lead to the discovery of novel COFs and POCs with unprecedented properties. Furthermore, the integration of DFPBA-based materials into devices for practical applications in areas such as diagnostics, environmental remediation, and smart materials holds immense promise. The continued exploration of this remarkable molecule will undoubtedly push the boundaries of materials science and open up new avenues for technological innovation.

References

- 1. ossila.com [ossila.com]

- 2. Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks [mdpi.com]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. scispace.com [scispace.com]

- 5. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Porous Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic flow synthesis of porous organic cages. [repository.cam.ac.uk]

- 9. Dynamic flow synthesis of porous organic cages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Porous shape-persistent rylene imine cages with tunable optoelectronic properties and delayed fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. [PDF] Recent development of boronic acid-based fluorescent sensors | Semantic Scholar [semanticscholar.org]

- 14. Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

(3,5-Diformylphenyl)boronic Acid: A Trifunctional Linker for Advanced Polymer Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(3,5-Diformylphenyl)boronic acid (DFPBA) has emerged as a uniquely versatile building block in the field of polymer chemistry and materials science. Its rigid phenyl core is decorated with three distinct functional groups—two aldehydes and one boronic acid—at the meta-positions.[1] This trifunctional architecture provides an exceptional platform for designing complex macromolecular structures through orthogonal and dynamic covalent chemistries. This guide provides an in-depth exploration of DFPBA, focusing on the fundamental reaction mechanisms it enables, its pivotal role in the synthesis of crystalline polymers like Covalent Organic Frameworks (COFs), and its applications in stimuli-responsive systems relevant to drug development. We present field-proven experimental protocols, detailed characterization methodologies, and a forward-looking perspective on the potential of DFPBA-derived materials.

The DFPBA Monomer: A Convergence of Reactivity

At its core, the utility of this compound (CAS 480424-62-2) stems from its unique molecular structure.[1] The molecule is a solid with a melting point of approximately 255-259 °C. The two aldehyde groups and the single boronic acid moiety offer independent, yet potentially synergistic, reaction pathways for polymer construction.

-

Aldehyde Functionality: The formyl groups are prime candidates for condensation reactions, most notably with primary amines to form imine bonds (Schiff bases). This reaction is reversible and often proceeds under mild acidic catalysis, making it a cornerstone of dynamic covalent chemistry.[2][3]

-

Boronic Acid Functionality: The -B(OH)₂ group engages in several crucial reactions. It can undergo self-condensation through dehydration to form stable six-membered boroxine rings.[4][5] More significantly for biomedical applications, it reversibly condenses with 1,2- or 1,3-diols (such as those found in sugars and glycoproteins) to form boronate esters.[6][7] This interaction is exquisitely sensitive to pH, with ester formation favored at neutral to alkaline pH and hydrolysis occurring under acidic conditions.[7][8]

This dual reactivity allows for the synthesis of polymers where one type of linkage forms the primary backbone (e.g., imine) while the other (boronic acid) serves as a reactive handle for post-synthetic modification, cross-linking, or imparting environmental responsiveness.[1]

Mechanistic Pillars of DFPBA Polymerization

Understanding the underlying chemical transformations is critical to rationally designing DFPBA-based materials. The primary polymerization pathways are driven by dynamic covalent bond formation, which is essential for achieving ordered, crystalline structures like COFs.[4]

Imine Condensation for Framework Construction

The reaction between an aldehyde and a primary amine to form an imine is a classic condensation reaction.[3] In the context of polymer synthesis, reacting the difunctional aldehyde groups of DFPBA with multitopic amines (e.g., linear diamines or trigonal triamines) leads to the formation of extended polymeric networks.

The mechanism, typically under mild acid catalysis, involves:

-

Protonation of the aldehyde's carbonyl oxygen, increasing its electrophilicity.

-

Nucleophilic attack by the primary amine on the carbonyl carbon.

-

A series of proton transfer steps (deprotonation of the nitrogen and protonation of the hydroxyl group).

-

Elimination of a water molecule to yield the final imine C=N bond.[2]

The reversibility of this process allows for "error correction" during polymerization, where malformed bonds can break and reform, ultimately driving the system towards the most thermodynamically stable, crystalline state.[4]

References

- 1. ossila.com [ossila.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of Covalent Organic Frameworks Using the Trifunctional Linker, (3,-diformylphenyl)boronic acid

Abstract: Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers synthesized from molecular building blocks with pre-designed geometries.[1][2] Their ordered structures and tunable porosity make them prime candidates for applications in gas storage, catalysis, and electronics.[3][4] The synthesis of COFs relies on reversible reactions that facilitate error correction, leading to crystalline materials.[2] Among these, boronate ester/boroxine formation and Schiff base (imine) condensation are foundational.[5][6][7] This application note details the synthesis of COFs using (3,5-diformylphenyl)boronic acid, a unique trifunctional monomer. This single building block possesses two aldehyde functionalities for imine linkage and one boronic acid group for boroxine or boronate ester linkage, enabling the construction of novel COFs with dual connectivity through a simplified "three-in-one" strategy.[8] We provide a detailed protocol for the self-condensation of this monomer to form a dual-linkage COF, along with comprehensive guidelines for its characterization and validation.

Principles of COF Synthesis with a Trifunctional Monomer

The cornerstone of COF synthesis is the use of reversible covalent bond formation, which allows for thermodynamic control over the polymerization process, enabling the formation of ordered, crystalline structures over kinetically favored amorphous polymers. The this compound monomer is uniquely suited for advanced COF design as it incorporates the functionalities for two of the most robust and widely used linkage chemistries.

-

Schiff Base (Imine) Formation: The two aldehyde groups on the monomer react with primary amine linkers to form C=N imine bonds. This condensation reaction is highly reversible, especially under acidic or basic catalysis, making it ideal for COF synthesis.[7][9] Imine-linked COFs are noted for their high chemical stability.[4]

-

Boroxine/Boronate Ester Formation: The boronic acid group can undergo two types of reversible condensation.

-

Self-condensation: Three boronic acid molecules can dehydrate to form a six-membered boroxine ring. This was the linkage used in the synthesis of the very first COFs, such as COF-1.[2]

-

Esterification: Boronic acids react with diols (especially 1,2-diols like catechols) to form five-membered boronate ester rings.[10] These linkages are also reversible and are a staple of COF chemistry.[5]

-

By employing a single monomer containing all three reactive sites, we can achieve a self-condensation reaction that simultaneously forms both imine and boroxine linkages, leading to a complex, heteroporous framework with combined properties.[8] This approach simplifies the synthesis by removing the need for multiple, precisely balanced co-monomers.

Figure 1: Reaction potential of the trifunctional monomer.

Synthesis Protocol: Dual-Linkage COF via Self-Condensation

This protocol describes the solvothermal synthesis of a dual-linkage COF from the self-condensation of this compound. The choice of solvent and catalyst is critical; a mixture of polar and non-polar solvents helps to control solubility and nucleation rates, while an acidic catalyst promotes both the imine and boroxine condensation reactions.

2.1. Materials and Equipment

| Reagents & Solvents | Equipment |

| This compound | Pyrex tubes (10 mL) |

| 1,4-Dioxane (anhydrous) | Laboratory oven |

| Mesitylene (anhydrous) | Vacuum filtration setup (Büchner funnel) |

| Acetic Acid (6 M aqueous solution) | Centrifuge |

| Acetone (ACS grade) | Schlenk line or vacuum manifold |

| Tetrahydrofuran (THF, anhydrous) | Tube furnace or vacuum oven |

| Nitrogen or Argon gas supply | Analytical balance, Spatulas, Syringes |

2.2. Step-by-Step Experimental Protocol

-

Reagent Preparation: In a clean, dry Pyrex tube, add this compound (e.g., 50 mg, 0.28 mmol). Causality: Using a precise amount of monomer is crucial for reproducibility and achieving a well-defined polymer structure.

-

Solvent Addition: To the tube, add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1.0 mL each). Sonicate the mixture for 5 minutes to ensure the monomer is fully dispersed. Causality: The dioxane/mesitylene ratio is a common choice for COF synthesis; it balances monomer solubility with the insolubility of the resulting polymer, which drives precipitation and framework growth.[11]

-

Catalyst Introduction: Add the aqueous acetic acid solution (e.g., 0.2 mL of 6 M solution). Acetic acid acts as a catalyst for both the reversible imine condensation and the boroxine dehydration.

-

Freeze-Pump-Thaw Cycles: Connect the Pyrex tube to a Schlenk line. Perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture. This involves freezing the mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Causality: Removing dissolved oxygen is critical to prevent oxidative degradation of the aldehyde and boronic acid groups at high temperatures, ensuring the integrity of the final framework.

-

Sealing and Heating: After the final thaw, backfill the tube with an inert gas (N₂ or Ar) and quickly seal it using a torch. Place the sealed tube in a laboratory oven preheated to 120 °C and heat for 72 hours. Causality: Solvothermal synthesis at 120 °C provides the necessary energy to overcome activation barriers while allowing the reversible reactions to reach thermodynamic equilibrium, resulting in a crystalline product.[9] A fine powder should precipitate during this time.

-

Isolation and Purification:

-

After cooling to room temperature, carefully open the tube.

-

Collect the solid product by vacuum filtration or centrifugation.

-

Wash the powder sequentially with copious amounts of acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove any unreacted monomer and residual solvent. Causality: A thorough washing process is essential to clean the pores of the framework, which is a prerequisite for achieving high surface area and porosity.

-

-

Activation:

-

Transfer the purified powder to a clean container.

-

Perform a solvent exchange by soaking the COF in anhydrous acetone for 12 hours.

-

Decant the acetone and dry the material under high vacuum (<1 mbar) at an elevated temperature (e.g., 150 °C) for 12-24 hours. Causality: Activation is the most critical final step. It removes all guest molecules (solvents) from the pores without causing the framework to collapse, making the internal surface area accessible for characterization and application.

-

Figure 2: General experimental workflow for COF synthesis.

Characterization and Validation

To confirm the successful synthesis of the crystalline, porous dual-linkage COF, a suite of characterization techniques must be employed. This validates the protocol and ensures the material meets the required structural and physical properties.

| Technique | Purpose | Expected Result / Observation |

| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and long-range order. | Sharp diffraction peaks at low 2θ angles (e.g., 2-10°), indicative of a porous, ordered structure. The peak positions can be compared to a simulated pattern from a proposed crystal structure. |

| FTIR Spectroscopy | To verify covalent bond formation. | Disappearance of the broad O-H stretch from the boronic acid and the C=O stretch from the aldehyde. Appearance of a strong C=N imine stretching band (~1620 cm⁻¹) and B-O stretching bands from the boroxine ring (~1350 cm⁻¹). |

| Solid-State ¹¹B NMR | To confirm the local environment of boron. | A signal corresponding to trigonal planar (sp²) boron in a boroxine ring environment. The absence of a signal for tetrahedral (sp³) boron confirms the linkage type. |

| Nitrogen Sorption (77 K) | To measure surface area and porosity. | A Type I or Type IV isotherm, indicating microporous or meso/microporous character, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected. |

| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High thermal stability with a decomposition temperature typically >350 °C under an inert atmosphere. |

| Scanning Electron Microscopy (SEM) | To visualize particle morphology. | Provides information on the size, shape, and aggregation of the COF crystallites. |

Conclusion and Outlook

The use of this compound as a single trifunctional monomer provides a streamlined and elegant route to complex, dual-linkage Covalent Organic Frameworks. The protocol detailed herein is a robust method for producing a crystalline, porous material via a self-condensation reaction that leverages both Schiff base and boroxine chemistry. The resulting COFs, with their unique structural features and high stability, are promising materials for advanced applications, including selective gas separation, heterogeneous catalysis, and chemical sensing. Further exploration could involve post-synthetic modification of the unreacted functional groups or the use of this monomer in combination with other linkers to create even more complex and functional materials.

References

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. oaepublish.com [oaepublish.com]

- 9. repositorio.uam.es [repositorio.uam.es]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to Oxime Click Reaction with (3,5-diformylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Oxime Click Chemistry

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules is paramount. "Click chemistry" reactions, known for their reliability, high yields, and biocompatibility, have become indispensable tools.[1] Among these, the oxime ligation, a reaction between a hydroxylamine and an aldehyde or ketone, stands out for its robustness and the stability of the resulting oxime bond.[2] This application note provides a detailed experimental procedure for the oxime click reaction utilizing (3,5-diformylphenyl)boronic acid, a versatile building block that offers multiple points for molecular assembly. The presence of two aldehyde groups allows for the creation of dimeric structures or the attachment of two different molecular entities, while the boronic acid moiety can serve as a point of further functionalization or as a recognition element for biological targets like carbohydrates.[3]

The inclusion of a boronic acid proximal to a carbonyl group has been shown to significantly accelerate the rate of oxime formation, particularly at neutral pH.[4] This phenomenon is attributed to the Lewis acidity of the boron and its ability to modulate the pKa of reaction intermediates, effectively catalyzing the dehydration step of the mechanism.[5] This intrinsic catalytic activity simplifies the experimental setup by often obviating the need for external catalysts that can complicate purification.[2]

Reaction Mechanism: A Stepwise Look at Oxime Formation

The formation of an oxime from an aldehyde and a hydroxylamine proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically favored at a slightly acidic to neutral pH, which provides a balance between protonation of the carbonyl group (activating it for nucleophilic attack) and ensuring the hydroxylamine remains sufficiently nucleophilic.[6]

Here is a visual representation of the reaction mechanism:

Caption: Mechanism of Oxime Formation.

Experimental Workflow: From Reagents to Purified Product

The following diagram outlines the general workflow for the oxime click reaction with this compound.

Caption: General Experimental Workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a hydroxylamine derivative. The stoichiometry is based on the reaction of both aldehyde groups.

Materials:

-

This compound

-

Hydroxylamine derivative (e.g., hydroxylamine hydrochloride, O-alkylhydroxylamine hydrochloride)

-

Anhydrous solvent (e.g., Ethanol, Methanol, or a buffered aqueous solution)

-

Base (if using a hydroxylamine salt, e.g., pyridine, sodium bicarbonate, or sodium carbonate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser if heating, separatory funnel, rotary evaporator, chromatography column)

Reaction Parameters Summary:

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry | This compound: 1 equiv.Hydroxylamine derivative: 2.2-2.5 equiv.Base (if needed): 2.5-3.0 equiv. | A slight excess of the hydroxylamine ensures complete reaction of both aldehyde groups. An excess of a mild base neutralizes the hydrochloride salt. |

| Solvent | Ethanol, Methanol, or Phosphate Buffer (pH ~6.5-7.4) | Alcohols are good solvents for the reactants. A buffered aqueous system can take advantage of the boronic acid's rate-enhancing properties at neutral pH.[4] |

| Temperature | Room Temperature (20-25 °C) | The reaction is often efficient at ambient temperature, especially with the accelerating effect of the boronic acid. Gentle heating (40-60 °C) can be applied if the reaction is slow. |

| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion. |

| Workup | Aqueous workup with organic extraction | To remove inorganic salts and water-soluble impurities. |

| Purification | Silica gel column chromatography | To isolate the pure oxime product from unreacted starting materials and byproducts. |

Step-by-Step Procedure:

-

Reagent Preparation:

-

To a solution of the hydroxylamine hydrochloride derivative (2.2 equivalents) in the chosen solvent (e.g., 10 mL of ethanol per 1 mmol of the boronic acid), add a mild base such as pyridine or sodium carbonate (2.5 equivalents).[7] Stir the mixture for 10-15 minutes at room temperature to liberate the free hydroxylamine.

-

-

Reaction Setup:

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.

-

Add the solution of this compound to the hydroxylamine solution.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product should have a different Rf value compared to the starting aldehyde. The reaction is complete when the spot corresponding to this compound is no longer visible.

-

-

Workup and Extraction:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure bis-oxime product.

-

Characterization of the Product

The successful formation of the bis-oxime product can be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: Expect to see the disappearance of the aldehyde protons (around 10 ppm) and the appearance of new signals for the oxime protons (CH =N-O), typically in the range of 7.5-8.5 ppm.

-

¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (around 190 ppm) will be replaced by the imine carbon signal of the oxime (around 150 ppm).

-

Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a C=N stretch (around 1620-1680 cm⁻¹).[8]

-